molecular formula C9H9BrN4 B1374224 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine CAS No. 1498289-19-2

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine

Cat. No. B1374224
CAS RN: 1498289-19-2
M. Wt: 253.1 g/mol
InChI Key: JWFHLIKOHGCSLU-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine (herein referred to as 4-bromo-pyrazine) is a heterocyclic aromatic compound that has been studied for its potential applications in the scientific research field. Its unique chemical structure, with a pyrazine ring and a bromo substituent, makes it a valuable compound for a variety of research studies.

Scientific Research Applications

Anticancer Activity

Research has explored the anticancer properties of compounds based on pyrazole structures. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds, including derivatives of 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating potential anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis of Novel Derivatives

Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in chemical synthesis (Martins et al., 2013). Additionally, Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing their application in creating new antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).

Bioactive Compounds

Yuvaraj et al. (2014) reported on the synthesis of bioactive pyrazolothiazoles, emphasizing their potential in developing anti-inflammatory agents (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).

Versatile Precursors in Synthesis

Salem et al. (2016) described the use of 2-bromo-1-(1H-pyrazol-4-yl)ethanone as a precursor for creating various novel compounds, demonstrating the flexibility of pyrazole derivatives in chemical synthesis (Salem, Darweesh, Farag, & Elwahy, 2016).

Antimicrobial and Antifungal Properties

Zaki, Sayed, and Elroby (2016) synthesized pyrazole derivatives and evaluated their antimicrobial and antifungal activities, highlighting their potential in creating new therapeutic agents (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHLIKOHGCSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine

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